molecular formula C22H23N5O3 B15084425 3-(4-isobutylphenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-isobutylphenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15084425
M. Wt: 405.4 g/mol
InChI Key: YBFMNNLNHFWXGT-HZHRSRAPSA-N
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Description

3-(4-isobutylphenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-isobutylphenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. The starting materials often include 4-isobutylphenylhydrazine and 4-nitrobenzaldehyde. The reaction proceeds through a condensation reaction, forming the hydrazone intermediate, which is then cyclized to form the pyrazole ring. The reaction conditions usually involve refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid or base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-isobutylphenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the hydrazide group under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution reactions could yield various derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and could be used in the development of new drugs.

    Medicine: It may serve as a lead compound for the development of pharmaceuticals targeting specific diseases.

    Industry: It could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-isobutylphenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The pyrazole ring may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-isobutylphenyl)propanal: A related compound with a similar structure but different functional groups.

    4-nitrophenylhydrazine: Shares the nitro and hydrazine functional groups.

    4-isobutylphenylhydrazine: Shares the isobutylphenyl and hydrazine functional groups.

Uniqueness

3-(4-isobutylphenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

3-[4-(2-methylpropyl)phenyl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H23N5O3/c1-14(2)12-16-4-6-18(7-5-16)20-13-21(25-24-20)22(28)26-23-15(3)17-8-10-19(11-9-17)27(29)30/h4-11,13-14H,12H2,1-3H3,(H,24,25)(H,26,28)/b23-15+

InChI Key

YBFMNNLNHFWXGT-HZHRSRAPSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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